Superior Antiproliferative Activity of a 2-Methylthieno[3,2-d]pyrimidine Analog (DPP-21) Compared to Colchicine Across a Panel of Cancer Cell Lines
The 2-methylthieno[3,2-d]pyrimidine analog DPP-21 demonstrated superior antiproliferative potency compared to colchicine, a well-established tubulin-binding natural product. The average IC50 of DPP-21 across six cancer cell lines (including B16-F10, A375, MDA-MB-231, HCT116, A549, and HeLa) was ∼6.23 nM, which is significantly lower (more potent) than the average IC50 of 9.26 nM for colchicine under identical assay conditions [1].
| Evidence Dimension | Antiproliferative activity (average IC50 across six cancer cell lines) |
|---|---|
| Target Compound Data | ∼6.23 nM (DPP-21, a 2-methylthieno[3,2-d]pyrimidine analog) |
| Comparator Or Baseline | 9.26 nM (Colchicine) |
| Quantified Difference | DPP-21 is approximately 1.5-fold more potent (32.7% lower IC50) than colchicine. |
| Conditions | MTT assay; 72 h treatment; B16-F10, A375, MDA-MB-231, HCT116, A549, HeLa cell lines. |
Why This Matters
This head-to-head comparison demonstrates that a properly functionalized 2-methylthieno[3,2-d]pyrimidine core can yield a tubulin inhibitor with improved cellular potency over a clinically relevant comparator, justifying its selection for further development over other tubulin-binding scaffolds.
- [1] Xu, C., Wu, C., Li, L., Zhao, H., Liu, J., Peng, X., Wang, Y., & Chen, J. (2024). Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma. European Journal of Medicinal Chemistry, 277, 116791. View Source
